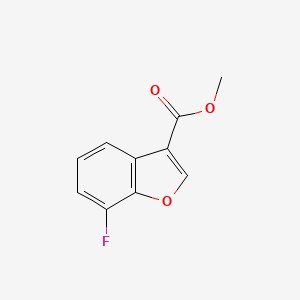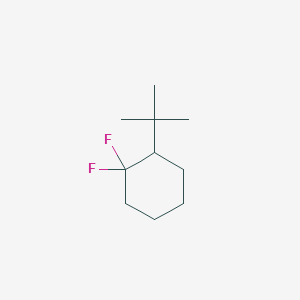
2-Tert-butyl-1,1-difluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a cyclohexane derivative. One common method includes the reaction of 2-tert-butylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through the fluorine atoms. These interactions can influence the compound’s reactivity and stability. The presence of the tert-butyl group also contributes to the compound’s steric properties, affecting its behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl-1-methylcyclohexane: Similar in structure but with a methyl group instead of fluorine atoms.
1,1-difluorocyclohexane: Lacks the tert-butyl group, making it less sterically hindered.
2-tert-butylcyclohexanone: Precursor in the synthesis of 2-tert-butyl-1,1-difluorocyclohexane.
Uniqueness
This compound is unique due to the combination of the bulky tert-butyl group and the electronegative fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H18F2 |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-tert-butyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-6-4-5-7-10(8,11)12/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WXDNQBHKEDTAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCCCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

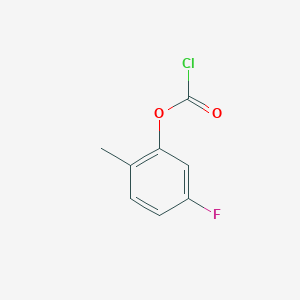
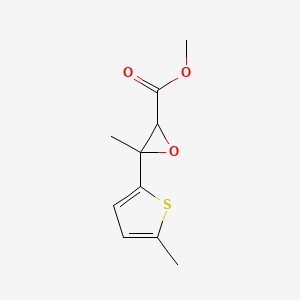
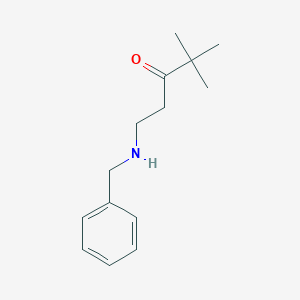
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
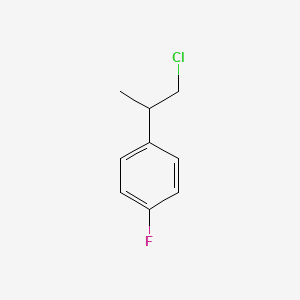

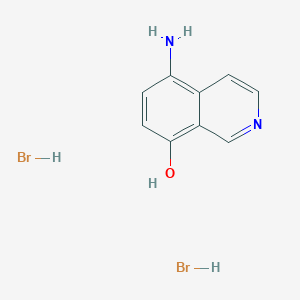
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)

